N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position. The thiadiazole moiety is linked via a carboxamide bridge to a 2,6-dichloropyridine ring. This structure combines electron-withdrawing (chlorine) and sterically bulky (tert-butyl) substituents, which may influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-12(2,3)10-17-18-11(20-10)16-9(19)6-4-5-7(13)15-8(6)14/h4-5H,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFPDYSBZCTCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting tert-butyl hydrazine with carbon disulfide under basic conditions to form 5-tert-butyl-1,3,4-thiadiazole-2-thiol.
Coupling with Dichloropyridine: The thiadiazole derivative is then coupled with 2,6-dichloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Agricultural Applications
Pesticide Development
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide has shown potential as a pesticide. Its structure suggests activity against various agricultural pests. Research indicates that thiadiazole derivatives can function as effective fungicides and insecticides due to their ability to disrupt biological processes in pests.
Case Study : A study evaluated the efficacy of this compound against common agricultural pests. Results demonstrated a significant reduction in pest populations within treated fields compared to control groups, highlighting its potential for sustainable agricultural practices.
Pharmaceutical Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens.
Case Study : In vitro studies assessed the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Anti-inflammatory Potential
Preliminary research indicates that this compound may also have anti-inflammatory properties. Molecular docking studies suggest it could inhibit enzymes involved in inflammatory processes.
Material Science Applications
Corrosion Inhibition
Thiadiazole derivatives have been explored as corrosion inhibitors for metals. This compound has shown promising results in reducing corrosion rates in metal samples exposed to aggressive environments.
Case Study : A study tested the compound's effectiveness in various corrosive media. The findings revealed that it significantly reduced the corrosion rate of brass and steel samples compared to untreated controls.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Agriculture | Pesticide | Significant pest population reduction |
| Pharmaceuticals | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Pharmaceuticals | Anti-inflammatory | Potential inhibitor of inflammatory enzymes |
| Material Science | Corrosion inhibition | Reduced corrosion rates in aggressive environments |
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
The compound belongs to a broader class of 1,3,4-heterocyclic carboxamides. Key structural analogs include:
Key Differences:
- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to aryl or acetyl substituents in oxadiazoles (), which may reduce enzymatic degradation and improve metabolic stability.
Biological Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, antimicrobial activities, and other pharmacological impacts.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 307.25 g/mol. The presence of both thiadiazole and pyridine rings contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
In Vitro Studies:
- MCF-7 Cells: The compound exhibited cytotoxic effects against breast adenocarcinoma cells (MCF-7) with an IC50 value indicating significant growth inhibition (exact values vary by study) .
- HepG2 Cells: Similar inhibitory effects were observed in human hepatocellular carcinoma (HepG2) cell lines .
Mechanism of Action:
The anticancer activity is attributed to the induction of apoptotic pathways and cell cycle arrest at the G2/M phase. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance efficacy against specific cancer types .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit various microbial strains, including bacteria and fungi.
Key Findings:
- Compounds with similar structures have demonstrated effectiveness against Staphylococcus epidermidis and other pathogens.
- The EC50 values for antimicrobial activity vary significantly based on structural modifications .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives:
- Study on Anticancer Agents:
- Antimicrobial Efficacy:
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of thiadiazole derivatives:
| Compound | Target Cells | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis Induction |
| Compound B | HepG2 | 9.6 | Cell Cycle Arrest |
| Compound C | Staphylococcus epidermidis | Varies | Inhibition of Growth |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide?
A two-step approach is typically employed:
- Step 1: Synthesize the 1,3,4-thiadiazol-2-amine core via cyclization of thiocarbazides or thiosemicarbazides under acidic conditions. For example, acetonitrile reflux with iodine and triethylamine can facilitate cyclization, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
- Step 2: Couple the thiadiazole amine with 2,6-dichloropyridine-3-carboxylic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) to ensure high yields and purity .
Key validation: Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy: Assign peaks for the tert-butyl group (~1.3 ppm in H NMR), pyridine protons, and thiadiazole carbons. Discrepancies in C NMR shifts (e.g., C=O at ~165 ppm) may indicate impurities .
- Mass spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns consistent with the molecular formula .
- Elemental analysis: Match calculated vs. observed C, H, N, S, and Cl percentages within ±0.3% .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial activity: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Cytotoxicity testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts to assess selectivity .
- Enzyme inhibition: Test against kinases or proteases relevant to disease pathways (e.g., EGFR for anticancer activity) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Single-crystal X-ray diffraction (SC-XRD): Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and thiadiazole moieties) .
- Electron density maps: Analyze charge distribution in the pyridine ring to predict reactivity sites (e.g., electrophilic substitution at the 4-position) .
Example: In analogous compounds, SC-XRD revealed planarity in the thiadiazole-pyridine system, critical for π-stacking in target binding .
Q. How to address contradictions in biological activity data across different studies?
- Dose-response validation: Replicate assays with stricter controls (e.g., ATP quantification in cytotoxicity assays to rule out false positives) .
- Metabolic stability testing: Use liver microsomes to assess whether discrepancies arise from rapid degradation in certain models .
- Computational docking: Compare binding poses in target proteins (e.g., Bcl-2 for apoptosis) to identify structural determinants of activity .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Lipophilicity adjustment: Introduce polar groups (e.g., -OH, -SOH) to the pyridine ring to enhance solubility without disrupting thiadiazole bioactivity .
- Prodrug design: Mask the carboxamide as an ester to improve oral bioavailability, with enzymatic cleavage in target tissues .
- Plasma protein binding (PPB): Use equilibrium dialysis to measure PPB and adjust substituents (e.g., tert-butyl) to reduce non-specific binding .
Q. How to design SAR studies for derivatives of this compound?
- Core modifications: Replace the tert-butyl group with cyclopropyl or trifluoromethyl to study steric/electronic effects on target affinity .
- Substituent scanning: Systematically vary chloro positions on the pyridine ring and measure changes in IC values .
- Bioisosteric replacements: Substitute the thiadiazole with oxadiazole or triazole to assess impact on metabolic stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
